molecular formula C5H4F2O B14854938 4,4-Difluorocyclopent-2-en-1-one

4,4-Difluorocyclopent-2-en-1-one

Cat. No.: B14854938
M. Wt: 118.08 g/mol
InChI Key: HCAAKIHMISGUPM-UHFFFAOYSA-N
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Description

4,4-Difluorocyclopent-2-en-1-one is a fluorinated organic compound characterized by a cyclopentene ring with two fluorine atoms attached at the 4th position and a ketone group at the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluorocyclopent-2-en-1-one typically involves the fluorination of cyclopent-2-en-1-one derivatives. One common method includes the use of difluorocarbene intermediates, which can be generated in situ from reagents such as difluoromethyl phenyl sulfone under basic conditions. The reaction proceeds via a [2+1] cycloaddition mechanism, resulting in the formation of the difluorinated product .

Industrial Production Methods: Industrial production of this compound may involve scalable fluorination techniques, such as the use of elemental fluorine or fluorinating agents like Selectfluor. These methods ensure high yields and purity of the final product, making it suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions: 4,4-Difluorocyclopent-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form difluorinated cyclopentane derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding 4,4-difluorocyclopent-2-en-1-ol.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.

Major Products: The major products formed from these reactions include difluorinated alcohols, amines, and other substituted cyclopentene derivatives.

Scientific Research Applications

4,4-Difluorocyclopent-2-en-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-Difluorocyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can significantly alter the compound’s electronic properties, enhancing its reactivity and binding affinity to target molecules. For example, in medicinal chemistry, the compound may inhibit enzymes or receptors by forming strong hydrogen bonds and electrostatic interactions with active sites .

Comparison with Similar Compounds

    4,4-Difluorocyclopent-2-en-1-ol: A reduced form of 4,4-Difluorocyclopent-2-en-1-one with an alcohol group instead of a ketone.

    4,4-Difluorocyclopentane: A fully saturated analog without the double bond.

    4,4-Difluorocyclopent-2-en-1-amine: A substituted analog with an amino group.

Uniqueness: this compound is unique due to its combination of a cyclopentene ring, fluorine atoms, and a ketone group. This structure imparts distinct electronic and steric properties, making it a versatile intermediate in organic synthesis and a valuable compound in various research applications .

Properties

Molecular Formula

C5H4F2O

Molecular Weight

118.08 g/mol

IUPAC Name

4,4-difluorocyclopent-2-en-1-one

InChI

InChI=1S/C5H4F2O/c6-5(7)2-1-4(8)3-5/h1-2H,3H2

InChI Key

HCAAKIHMISGUPM-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C=CC1(F)F

Origin of Product

United States

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